Saikogenin C

Description

Properties

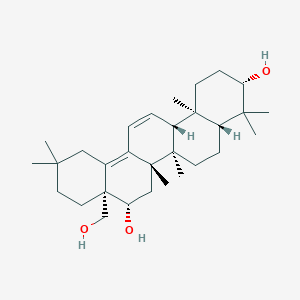

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8-9,21-24,31-33H,10-18H2,1-7H3/t21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 |

InChI Key |

YBOARTSXXLBKCV-WTNJYQGSSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)C)O |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)O)CO)C |

Origin of Product |

United States |

Preparation Methods

Plant Sources

- The primary natural source of Saikogenin C is Corchorus acutangulus (jute), specifically from its aerial parts.

- Another significant source is Radix bupleuri, a traditional Chinese medicinal herb, where this compound is one of several saikosaponin derivatives.

Extraction Process

The natural extraction of this compound typically follows these steps:

- Solvent Extraction : The plant material is subjected to solvent extraction using polar solvents such as methanol, ethanol, or aqueous ethanol mixtures. This step dissolves the saponins and triterpenoid glycosides.

- Partitioning : The crude extract may be partitioned with solvents of varying polarity (e.g., ethyl acetate, n-butanol) to enrich the fraction containing this compound.

- Chromatographic Purification : The enriched fraction undergoes chromatographic separation techniques such as column chromatography, high-performance liquid chromatography (HPLC), or preparative thin-layer chromatography (TLC) to isolate this compound in high purity.

Analytical Validation

- Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is employed for the identification and quantification of this compound among other saikosaponins.

- Electrospray ionization in negative ion mode provides high sensitivity and specificity.

- Chromatographic conditions are optimized to resolve isomeric saikosaponins, ensuring accurate isolation and quantification.

Synthetic Preparation Methods

Synthetic Route Overview

Due to limited availability from natural sources and the need for larger quantities, synthetic approaches have been developed. The synthetic preparation of this compound generally involves:

- Using oleanolic acid as a precursor, a widely available pentacyclic triterpenoid.

- A multi-step synthesis (commonly seven steps) involving:

- Desilylation : Removal of silyl protecting groups.

- Oxidation : Introduction of hydroxyl or keto groups at specific positions using oxidizing agents like potassium permanganate.

- Regioselective Glycosylation : Attachment of sugar moieties to the triterpene skeleton to form the glycoside structure characteristic of this compound.

- Controlled reaction conditions to maximize yield and selectivity.

Chemical Reagents and Conditions

- Oxidation is often performed using potassium permanganate under carefully controlled conditions to avoid over-oxidation.

- Reduction steps may use sodium borohydride to selectively reduce keto groups.

- Glycosylation employs regioselective catalysts and protecting groups to ensure the correct attachment site and stereochemistry.

Advantages of Synthetic Methods

- Enables production of this compound in quantities sufficient for pharmacological testing.

- Allows structural modification to explore structure-activity relationships.

- Provides a route to analogues for enhanced biological activity.

Comparative Summary of Preparation Methods

| Preparation Method | Source Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Natural Extraction | Corchorus acutangulus, Radix bupleuri | Solvent extraction, partitioning, chromatography | High natural fidelity, direct isolation | Limited yield, plant material variability |

| Synthetic Preparation | Oleanolic acid (precursor) | Multi-step synthesis: desilylation, oxidation, glycosylation | Scalable, structural modification possible | Complex, requires expertise and reagents |

Research Data and Analytical Results

- LC-MS/MS studies have demonstrated the ability to quantify this compound with detection limits in the picogram range, highlighting the sensitivity of modern analytical techniques.

- Studies confirm the stability of this compound under various pH conditions, supporting its suitability for pharmaceutical formulations.

- Chromatographic methods achieve complete separation of this compound from isomeric saikosaponins, ensuring high purity in isolated samples.

Chemical Reactions Analysis

Types of Reactions: Saikogenin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .

Scientific Research Applications

Anti-Cancer Activity

Saikogenin C has been studied for its anti-cancer properties, particularly against human colon cancer cells (HCT 116). In vitro studies have shown that while saikosaponins exhibit significant anti-cancer effects, this compound itself does not demonstrate notable anti-cancer activity at lower concentrations. The IC50 values for saikosaponins A and D were significantly lower compared to those for this compound, indicating that the latter may not be effective as a standalone anti-cancer agent .

Hepatoprotective Effects

Research indicates that compounds related to this compound can improve liver health by regulating lipid metabolism and reducing oxidative stress. For instance, studies have shown that saikogenin A can alleviate ethanol-induced liver injury, suggesting a protective role in hepatic conditions . This opens avenues for further exploration of this compound's potential in treating liver diseases.

Cytochrome P450 Interaction

This compound has been implicated in modulating cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2. These enzymes are crucial for drug metabolism, and alterations in their activity can lead to significant drug interactions. Studies have demonstrated that total saikosaponins can inhibit CYP3A4 expression while increasing CYP1A2 levels in HepaRG cells. This suggests that compounds related to this compound could influence the pharmacokinetics of co-administered drugs .

Case Study on Hepatotoxicity

In a clinical observation study involving patients with chronic liver disease, the administration of saikogenin-related compounds showed promising results in improving liver function tests and reducing symptoms associated with hepatotoxicity. This case study highlighted the need for further clinical trials to establish dosage and efficacy .

Case Study on Depression

Another case study explored the effects of saikogenin G (closely related to this compound) on major depressive disorder (MDD). The study concluded that saikogenin G exhibited anti-inflammatory properties and improved symptoms of depression in a controlled clinical setting, suggesting potential applications for mood disorders .

Data Summary

Mechanism of Action

Saikogenin C exerts its effects through multiple molecular targets and pathways. It modulates the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For example, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Comparison with Similar Compounds

Structural and Metabolic Relationships

Saikogenins (aglycones) and saikosaponins (glycosides) share a common triterpenoid backbone but differ in glycosylation patterns. Below is a structural and metabolic comparison:

Key Observations :

- Glycosylation Status : Saikogenins (aglycones) exhibit enhanced membrane permeability compared to their glycosylated counterparts, influencing their bioavailability and tissue distribution .

- Metabolic Activation : this compound and D are generated in the liver via cytochrome P450-mediated hydrolysis, whereas saikogenins F and G require recombinant β-glycosidases (e.g., BglPm, BglLk) for efficient production .

Pharmacological Activities

Anti-Inflammatory Effects

Contrast :

- Saikosaponin C (glycoside precursor) shows transient pro-inflammatory activity, unlike its aglycone form (this compound) .

Anti-Cancer Activity

Gaps and Insights :

Neuroprotective Potential

| Compound | Model/Effect | Mechanism |

|---|---|---|

| This compound | Anti-AD activity in Bupleurum smithii | Modulates neuroinflammation |

| Saikogenin F | Ameliorates cognitive deficits | Anti-inflammatory, antioxidant |

Comparison :

- Both saikogenins C and F are linked to AD mitigation, but saikogenin F has been more extensively studied for its direct anti-inflammatory effects in neural tissues .

Q & A

Q. What are common pitfalls in visualizing this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Avoid overcrowding figures with excessive chemical structures. Use color-coded schemes to highlight key functional groups. For SAR tables:

- Include IC50 values, assay types, and statistical significance.

- Reference analogous compounds (e.g., Saikogenin D) to contextualize trends.

Follow journal-specific graphical abstracts guidelines (e.g., ≤3 structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.